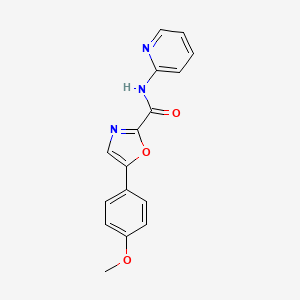
5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide, commonly known as MPOC, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. MPOC is a heterocyclic compound that belongs to the class of oxazole derivatives, which are known for their diverse biological activities. The compound has been synthesized using various methods and has been found to possess unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One-Pot Synthesis and Optical Properties : A series of compounds, including those with structures related to "5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide," have been synthesized via a one-pot method. These compounds have been analyzed for their optical properties, including fluorescence quantum yields, which are influenced by the substituents on the phenyl ring. This research highlights their potential application as organic semiconductors due to their photophysical properties and facile synthesis (Briseño-Ortega et al., 2018).
X-Ray Crystal Structure : The structural and conformational analysis of solvated derivatives of related compounds has been carried out using X-ray analysis. These studies provide insights into the molecular conformation and the impact of solvation on the structure, which is crucial for understanding the physicochemical properties and potential applications of these compounds (Banerjee et al., 2002).
Potential Therapeutic Applications
- Acetylcholinesterase Inhibitors : Derivatives of "this compound" have been designed, synthesized, and evaluated as acetylcholinesterase inhibitors. These compounds show promise in the treatment of neurodegenerative diseases like Alzheimer's due to their inhibitory activities, highlighting the therapeutic potential of these molecules (Zhang et al., 2019).
Application in Material Science
- Organic Semiconductors : The novel compounds synthesized through one-pot methods exhibit significant potential as organic semiconductors. Their optical properties, such as absorption and excitation spectra, depend on the nature and position of substituents, indicating their applicability in organic electronic devices (Briseño-Ortega et al., 2018).
Corrosion Inhibition
- Mild Steel Corrosion Inhibitors : Thiazole-based pyridine derivatives, closely related to the compound of interest, have been studied for their efficiency in inhibiting corrosion on mild steel. These studies not only expand the application of such compounds in industrial processes but also contribute to the development of more effective corrosion inhibitors (Chaitra et al., 2016).
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-N-pyridin-2-yl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-12-7-5-11(6-8-12)13-10-18-16(22-13)15(20)19-14-4-2-3-9-17-14/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJLMEATQUTHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

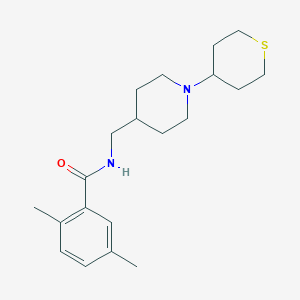


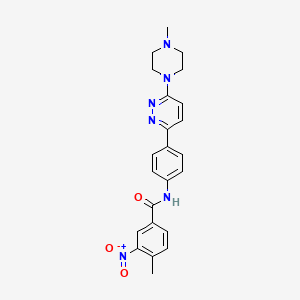
![N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917465.png)
![2-Methyl-3-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2917467.png)
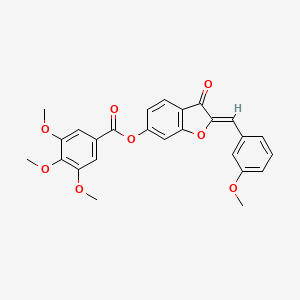
![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)
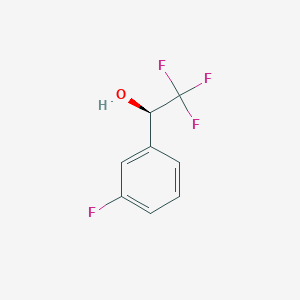

![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarboxamide](/img/structure/B2917476.png)


